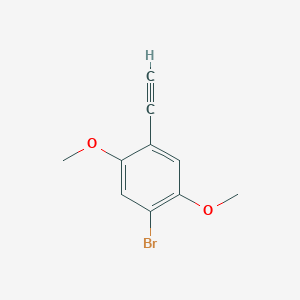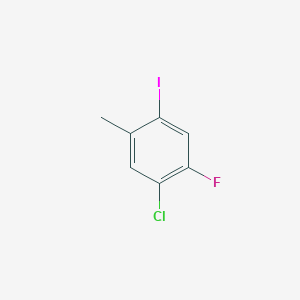
1-(4-Amino-cyclohexyl)-3-isopropyl-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-cyclohexyl)-3-isopropyl-urea is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyclohexyl ring substituted with an amino group at the 4-position and an isopropyl group attached to a urea moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-cyclohexyl)-3-isopropyl-urea typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure . The intermediate 4-aminophenyl acetic acid is further hydrogenated at a temperature between 50-60°C under 1-4 bar overpressure . The resulting 4-amino-cyclohexyl acetic acid is then heated to reflux in hydrochloric ethanol for 1-3 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Amino-cyclohexyl)-3-isopropyl-urea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-(4-Amino-cyclohexyl)-3-isopropyl-urea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-cyclohexyl)-3-isopropyl-urea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also act as an enzyme inhibitor, blocking the active sites of enzymes and preventing their normal function. The pathways involved in its action include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
4-Amino-cyclohexanol: Used as an intermediate in the synthesis of pharmaceuticals.
4-Amino-cyclohexyl acetic acid: Utilized in the preparation of active pharmaceutical agents.
Uniqueness: 1-(4-Amino-cyclohexyl)-3-isopropyl-urea is unique due to its combination of a cyclohexyl ring, amino group, and urea moiety This structure allows it to participate in a broader range of chemical reactions compared to its analogs
Propiedades
Fórmula molecular |
C10H21N3O |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
1-(4-aminocyclohexyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C10H21N3O/c1-7(2)12-10(14)13-9-5-3-8(11)4-6-9/h7-9H,3-6,11H2,1-2H3,(H2,12,13,14) |
Clave InChI |
IINGEPDSHRMVNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)NC1CCC(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14773937.png)
![5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)



![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)






![1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine](/img/structure/B14774002.png)
